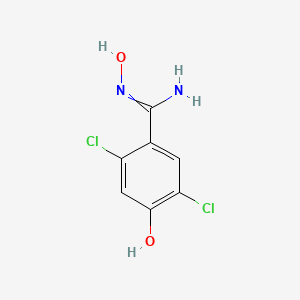
2,5-Dichloro-4,N-dihydroxy-benzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4,N-dihydroxy-benzamidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is characterized by the presence of two chlorine atoms, two hydroxyl groups, and an amidine group attached to a benzene ring
準備方法
The synthesis of 2,5-Dichloro-4,N-dihydroxy-benzamidine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the required substituents.
Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the 2 and 5 positions.
Hydroxylation: Hydroxyl groups are introduced at the 4 and N positions through a hydroxylation reaction.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2,5-Dichloro-4,N-dihydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Condensation: The hydroxyl and amidine groups can participate in condensation reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2,5-Dichloro-4,N-dihydroxy-benzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications
作用機序
The mechanism of action of 2,5-Dichloro-4,N-dihydroxy-benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being studied. Researchers use various biochemical and molecular biology techniques to elucidate these mechanisms .
類似化合物との比較
2,5-Dichloro-4,N-dihydroxy-benzamidine can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-difluorobenzoic acid: This compound has similar chlorination but differs in the presence of fluorine atoms and carboxylic acid groups.
2,5-Dichloro-4-hydroxybenzaldehyde: This compound shares the chlorination pattern but has an aldehyde group instead of an amidine group.
2,5-Dichloro-4-hydroxybenzoic acid: Similar in chlorination and hydroxylation but contains a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2,5-dichloro-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-6(12)5(9)1-3(4)7(10)11-13/h1-2,12-13H,(H2,10,11) |
InChIキー |
NKLKMELKAPCHDE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
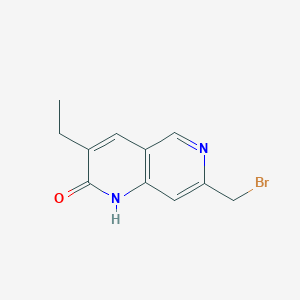
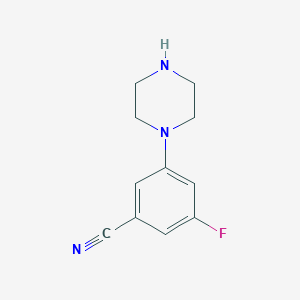

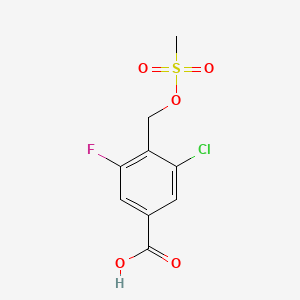
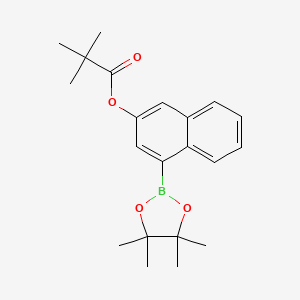

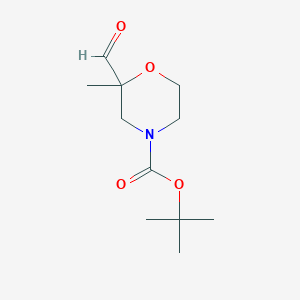
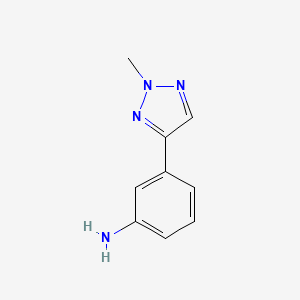
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
